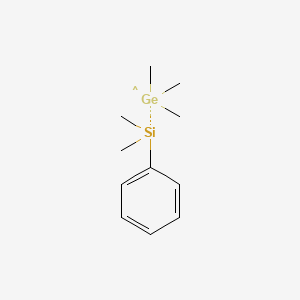
Silane, dimethyl-phenyl-(trimethylgermyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethyl-phenyl-(trimethylgermyl)- typically involves the reaction of dimethylphenylsilane with trimethylgermyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, dimethyl-phenyl-(trimethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes and other reducing agents are used.
Substitution: Halogenated reagents and catalysts like palladium complexes are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce silanes with different substituents .
Applications De Recherche Scientifique
Chemistry: In chemistry, Silane, dimethyl-phenyl-(trimethylgermyl)- is used as a silylating agent in homocoupling reactions to produce well-defined polymers . It is also employed in the synthesis of enol ethers and other organic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable bonds with both silicon and germanium could be explored for developing novel biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a silylating agent makes it valuable in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism by which Silane, dimethyl-phenyl-(trimethylgermyl)- exerts its effects involves the interaction of its silicon and germanium atoms with various molecular targets. The compound can act as a hydride donor, facilitating reduction reactions by transferring hydride ions to other molecules . This property is particularly useful in organic synthesis and catalysis .
Comparaison Avec Des Composés Similaires
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar properties but lacking the germanium atom.
Dimethylphenylsilane (C8H12Si): Another related compound used in similar applications but without the trimethylgermyl group.
Uniqueness: Silane, dimethyl-phenyl-(trimethylgermyl)- is unique due to the presence of both silicon and germanium atoms, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
37865-47-7 |
|---|---|
Formule moléculaire |
C11H20GeSi |
Poids moléculaire |
252.99 g/mol |
InChI |
InChI=1S/C8H11Si.C3H9Ge/c1-9(2)8-6-4-3-5-7-8;1-4(2)3/h3-7H,1-2H3;1-3H3 |
Clé InChI |
BJQPINSHINPKHJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC=CC=C1.C[Ge](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


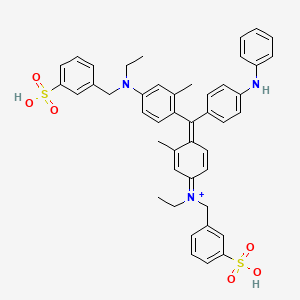
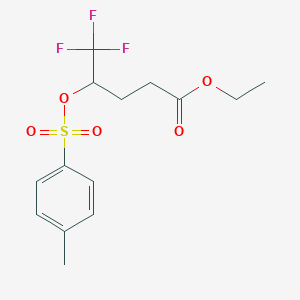
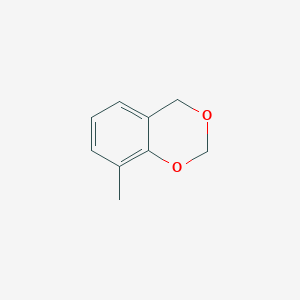
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
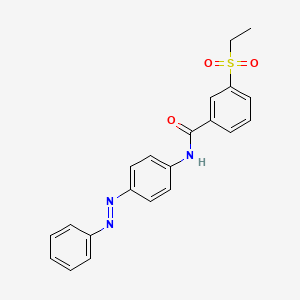

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
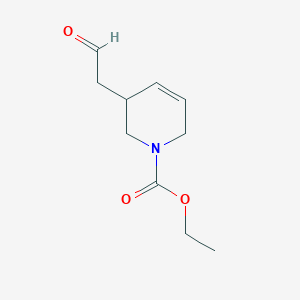
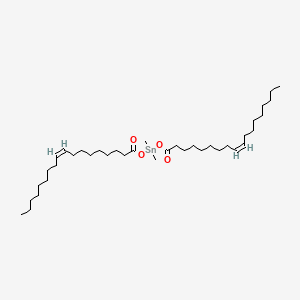
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)

![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)
